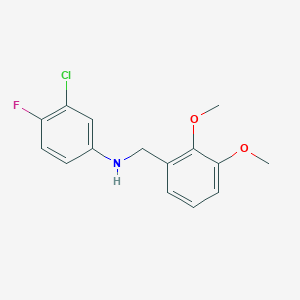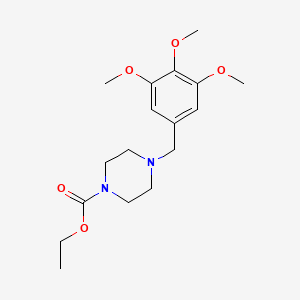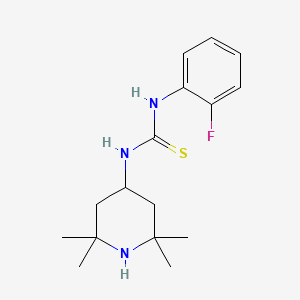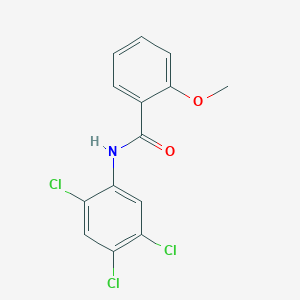![molecular formula C14H9F2N3O3S B5730327 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)
3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide, also known as FNACB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNACB is a thioamide derivative that contains both nitro and fluoro groups, making it a unique molecule with diverse properties.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed that this compound interacts with specific targets in cells, leading to its observed effects. For example, the fluorescent properties of this compound are due to its ability to react with cysteine and homocysteine, which are present in high concentrations in biological samples.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in tumor cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. This compound has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its unique properties, such as its fluorescent properties and its ability to interact with specific targets in cells. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide. One area of research is the development of new fluorescent probes based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and anti-inflammatory treatments. Finally, studies are needed to investigate the toxicity of this compound in vivo and its potential side effects.
Conclusion:
In conclusion, this compound is a unique chemical compound with potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential as a fluorescent probe, anti-inflammatory agent, and cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of 3-fluorobenzoyl chloride with 2-fluoro-5-nitroaniline in the presence of sodium bicarbonate and carbon disulfide. The resulting product is then purified through recrystallization to obtain pure this compound. The yield of the synthesis process is approximately 50%.
Aplicaciones Científicas De Investigación
3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. This compound has also been used as a selective inhibitor of carbonic anhydrase IX, which is a potential target for cancer therapy. Additionally, this compound has been investigated for its potential as an anti-inflammatory and anti-tumor agent.
Propiedades
IUPAC Name |
3-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O3S/c15-9-3-1-2-8(6-9)13(20)18-14(23)17-12-7-10(19(21)22)4-5-11(12)16/h1-7H,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOPSCXAQZUXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)



![ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5730285.png)
![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)


![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)


![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)